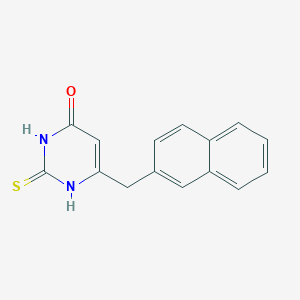

4(1H)-Pyrimidinone, 2,3-dihydro-6-(2-naphthalenylmethyl)-2-thioxo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Naphthalen-2-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that features a naphthalene moiety attached to a dihydropyrimidinone core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Naphthalen-2-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of naphthalen-2-ylmethylamine with thiourea and an appropriate aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the dihydropyrimidinone ring.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the thioxo group can yield the corresponding thiol or thioether derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or thioether derivatives.

Substitution: Various substituted naphthalene derivatives.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic structures. Its unique reactivity allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology: In biological research, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for the development of new therapeutic agents.

Medicine: Due to its biological activity, 6-(Naphthalen-2-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.

Industry: The compound’s structural properties make it useful in the development of new materials, such as organic semiconductors and light-emitting diodes.

Mecanismo De Acción

The mechanism of action of 6-(Naphthalen-2-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Comparación Con Compuestos Similares

2-(Naphthalen-2-ylmethyl)-4,6-dimethylpyrimidine: Similar structure but with methyl groups at positions 4 and 6.

1-(Naphthalen-2-ylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole: Contains a benzoimidazole core instead of a dihydropyrimidinone.

Uniqueness: 6-(Naphthalen-2-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other naphthalene-substituted heterocycles and makes it a valuable compound for various applications.

Actividad Biológica

The compound 4(1H)-Pyrimidinone, 2,3-dihydro-6-(2-naphthalenylmethyl)-2-thioxo- is a pyrimidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4(1H)-Pyrimidinone, 2,3-dihydro-6-(2-naphthalenylmethyl)-2-thioxo- can be represented as follows:

- Molecular Formula: C15H13N1O1S1

- Molecular Weight: 255.33 g/mol

- CAS Number: 91885409

This compound features a pyrimidinone ring substituted with a naphthalenylmethyl group and a thioxo functional group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrimidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4(1H)-Pyrimidinone have shown effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4(1H)-Pyrimidinone | Staphylococcus aureus | 0.25 |

| 4(1H)-Pyrimidinone | Escherichia coli | 0.5 |

These findings suggest that the thioxo group may enhance the compound's interaction with bacterial cell walls, leading to increased permeability and subsequent cell death .

Anticancer Activity

The anticancer potential of 4(1H)-Pyrimidinone has been investigated in various cancer cell lines. Notably, it demonstrated potent inhibitory effects on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line with an IC50 value of 0.126 µM. The compound also exhibited a significant selectivity index, showing a lesser effect on non-cancerous MCF10A cells, indicating its potential as a targeted cancer therapy .

The mechanism by which 4(1H)-Pyrimidinone exerts its biological effects appears to involve multiple pathways:

- Inhibition of Cell Proliferation: The compound inhibits key signaling pathways involved in cell proliferation and survival.

- Induction of Apoptosis: It promotes programmed cell death in cancer cells through the activation of apoptotic pathways.

- Antioxidant Activity: The compound has shown strong antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Study on Antibacterial Activity

A study conducted by Sanchez-Sancho et al. (2020) synthesized various pyrimidine derivatives and evaluated their antibacterial activity against several strains. The results indicated that compounds with similar structures to 4(1H)-Pyrimidinone had MIC values ranging from 0.23 to 0.71 mg/mL against Bacillus cereus and E. coli . This highlights the potential for further development of these compounds as antibacterial agents.

Study on Anticancer Effects

In another investigation focused on the anticancer properties of pyrimidinones, researchers found that derivatives like 4(1H)-Pyrimidinone significantly inhibited lung metastasis in animal models when treated over a period of 30 days. The study emphasized the importance of further exploring this compound's therapeutic window and potential for clinical applications .

Propiedades

Número CAS |

108618-38-8 |

|---|---|

Fórmula molecular |

C15H12N2OS |

Peso molecular |

268.3 g/mol |

Nombre IUPAC |

6-(naphthalen-2-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one |

InChI |

InChI=1S/C15H12N2OS/c18-14-9-13(16-15(19)17-14)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,9H,8H2,(H2,16,17,18,19) |

Clave InChI |

RTABYIHINFKBLO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C=C(C=CC2=C1)CC3=CC(=O)NC(=S)N3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.